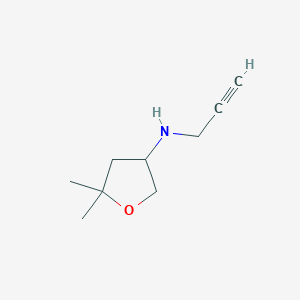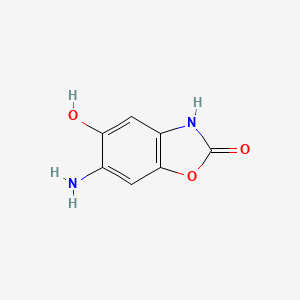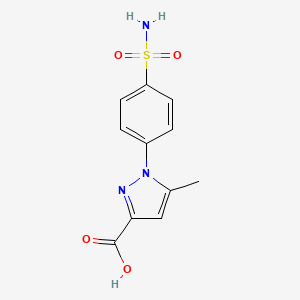
5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a five-membered oxolane ring with two methyl groups at the 5-position and an N-(prop-2-yn-1-yl)amine group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 5,5-dimethyl-3-hydroxyoxolane with prop-2-yn-1-amine in the presence of a suitable catalyst. The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions include oxo derivatives, reduced amine or alcohol derivatives, and substituted oxolane compounds.
Applications De Recherche Scientifique
5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-N-(prop-2-yn-1-yl)oxolan-3-amine: Similar structure but with one less methyl group.
5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-2-one: Similar structure but with an oxo group at the 2-position instead of an amine group.
Uniqueness
5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
5,5-dimethyl-N-prop-2-ynyloxolan-3-amine |
InChI |
InChI=1S/C9H15NO/c1-4-5-10-8-6-9(2,3)11-7-8/h1,8,10H,5-7H2,2-3H3 |
Clé InChI |
YCYXRRDUUFLONF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CO1)NCC#C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13082217.png)
![3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13082231.png)




![4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine dihydrobromide](/img/structure/B13082266.png)

![3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13082270.png)





